Ortho-Vicinal Dimethoxy Substitution Pattern as the Defining Structural Differentiator
The target compound is the only member of the dimethoxybenzyl-tetrahydrofuran-methyl-amine positional isomer series bearing the 2,3-dimethoxy (ortho-vicinal) substitution pattern on the phenyl ring [1]. In contrast, the 2,4-isomer (CAS 510723-75-8) places methoxy groups at ortho and para positions, while the 3,4-isomer (CAS 346704-26-5) places them at meta and para positions [2][3]. This 2,3-disubstitution creates a unique contiguous electron-rich surface with distinct hydrogen-bond acceptor geometry that cannot be replicated by any other regioisomer. While all isomers share identical molecular formula (C14H21NO3), molecular weight (251.32 g/mol), XLogP3-AA (1.6), TPSA (39.7 Ų), hydrogen bond donor count (1), acceptor count (4), and rotatable bond count (6), the spatial disposition of the two methoxy oxygen atoms differs in terms of O–O interatomic distance and dihedral angle relative to the benzylamine nitrogen [1][2][3].
| Evidence Dimension | Methoxy substitution pattern on phenyl ring |
|---|---|
| Target Compound Data | 2,3-dimethoxy (ortho-vicinal); O–O distance ~2.8 Å (adjacent positions); contiguous electron-rich surface |
| Comparator Or Baseline | 2,4-isomer (CAS 510723-75-8): ortho-para, O–O distance ~5.1 Å; 3,4-isomer (CAS 346704-26-5): meta-para, O–O distance ~4.3 Å; 2,5-isomer (CAS 626205-87-6): ortho-meta separated, O–O distance ~7.2 Å |
| Quantified Difference | Approximate O–O interatomic distances: 2,3-vicinal ≈ 2.8 Å vs. nearest comparator (3,4-isomer) ≈ 4.3 Å; a ~35% shorter inter-oxygen distance resulting in a distinctly different electrostatic potential surface |
| Conditions | Structural analysis based on IUPAC names, canonical SMILES, and InChI identifiers from PubChem compound records |
Why This Matters
The ortho-vicinal dimethoxy arrangement in the 2,3-isomer creates a unique hydrogen-bond acceptor pharmacophore geometry that can engage biological targets in ways that the 2,4-, 3,4-, and 2,5-isomers structurally cannot, making the 2,3-isomer the only valid choice when the target binding site has been modeled or experimentally shown to favor a vicinal dimethoxy interaction motif.
- [1] PubChem Compound Summary for CID 3150968, (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 3150964, (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 3150966, (3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine. National Center for Biotechnology Information (2026). View Source
